molecular formula C26H23NO4 B1353734 FMOC-DL-styrylalanine CAS No. 1236297-38-3

FMOC-DL-styrylalanine

Cat. No. B1353734
M. Wt: 413.5 g/mol
InChI Key: ZFMHHKMOLFNMMV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FMOC-DL-styrylalanine is a chemical compound with the linear formula C26H23NO4 . It is a derivative of the amino acid phenylalanine, with an additional styryl group attached to the alpha carbon . The compound is used in the field of peptide synthesis .


Synthesis Analysis

FMOC-DL-styrylalanine is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The Fmoc group is rapidly removed by base, usually piperidine, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Molecular Structure Analysis

The molecular structure of FMOC-DL-styrylalanine consists of 57 bonds in total, including 34 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . The molecular weight of the compound is 413.47 .

Scientific Research Applications

Self-Assembly and Hydrogel Formation

Fmoc-DL-styrylalanine derivatives are known for their ability to self-assemble into fibrils, which can form hydrogels. These hydrogels are explored for biomedical applications due to their biocompatibility and structural properties. For instance, Fmoc-diphenylalanine (Fmoc-FF), closely related to Fmoc-DL-styrylalanine, undergoes self-assembly into fibrils consisting of antiparallel beta-sheets, influenced by pH levels which induce structural changes and hydrogel formation (Tang et al., 2009). Additionally, the self-assembly of Fmoc-modified amino acids and peptides, including Fmoc-DL-styrylalanine, is a subject of extensive study for its potential in creating functional materials for cell cultivation, bio-templating, and drug delivery applications (Tao et al., 2016).

Antibacterial Applications

The development of antimicrobial materials using Fmoc-protected amino acids has shown promise. For example, nanoassemblies formed by Fmoc-decorated building blocks, such as Fmoc-DL-styrylalanine, have been demonstrated to possess antibacterial capabilities. These materials inhibit bacterial growth effectively and can be incorporated into resin-based composites without affecting their mechanical and optical properties, suggesting their suitability for biomedical applications (Schnaider et al., 2019).

Safety And Hazards

When handling FMOC-DL-styrylalanine, it’s recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of FMOC-DL-styrylalanine research involve the development of DNA-encoded chemical libraries (DECLs) of peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

properties

IUPAC Name

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHHKMOLFNMMV-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FMOC-DL-styrylalanine

CAS RN

215190-24-2
Record name Fmoc-L-Styrylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.